1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)9-3-5-10(6-4-9)11-13-12-8(2)15-11/h3-6H,1-2H3 |
InChI Key |
HMNPXMXREZQCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation from Ester or Acid
A typical procedure involves refluxing the ester or acid precursor with hydrazine hydrate in ethanol to yield the corresponding hydrazide. For example, methyl 4-acetylbenzoate can be converted to 4-acetylbenzohydrazide by refluxing with hydrazine hydrate in ethanol for several hours. The hydrazide precipitates upon cooling and can be filtered and purified by recrystallization.
Cyclization to 1,3,4-Oxadiazole
The hydrazide is then reacted with trimethyl orthoacetate under acidic conditions (e.g., catalytic acetic acid) at reflux temperature to induce cyclodehydration, forming the 1,3,4-oxadiazole ring with a methyl substituent at the 5-position. This step effectively closes the ring by intramolecular nucleophilic attack and elimination of methanol.
Alternative Routes and Variations
- In some protocols, the acid precursor is first converted to its methyl ester by reaction with acetyl chloride in methanol before hydrazide formation.
- Protection and deprotection steps (e.g., Boc protection of amines) may be employed if additional functionalities are present.
- Mitsunobu reactions have been used to introduce alkyl ethers on phenyl rings prior to oxadiazole formation.
- Coupling reactions using HBTU or other coupling agents can be employed for amide bond formation when assembling more complex derivatives.
Example Synthetic Scheme (Adapted from Literature)
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Esterification | 4-acetylbenzoic acid + acetyl chloride in methanol at 65°C | Methyl 4-acetylbenzoate | High | Ester intermediate |
| 2. Hydrazide formation | Methyl 4-acetylbenzoate + hydrazine hydrate in refluxing ethanol | 4-acetylbenzohydrazide | ~85-95% | Hydrazide intermediate |
| 3. Cyclization | Hydrazide + trimethyl orthoacetate + catalytic acid, reflux | This compound | 70-90% | 1,3,4-oxadiazole ring closure |
Analytical Characterization and Purity
The synthesized compound is typically characterized by:
- Melting Point Determination: Sharp melting point consistent with literature values (e.g., 148–150°C for related oxadiazoles).
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic singlet for methyl group on oxadiazole (~2.6 ppm) and aromatic protons in the 7.5–8.8 ppm range.
- ^13C NMR confirms carbonyl and oxadiazole carbons.
- Infrared Spectroscopy (IR):
- Strong absorption bands for carbonyl (C=O) around 1670–1680 cm^−1.
- Characteristic C=N stretching of oxadiazole ring near 1590–1600 cm^−1.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.
Final Remarks
The preparation of this compound is well-established through classical hydrazide formation followed by cyclodehydration with orthoester reagents. The synthetic protocols are versatile, allowing for modifications to tailor the compound for specific biological or material applications. The methodologies are supported by comprehensive characterization data and have been validated across multiple studies, confirming their reliability and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution
The ethanone group in the compound can undergo nucleophilic substitution reactions:
Where represents various nucleophiles such as amines or alcohols. This reaction is significant for modifying the compound to enhance its biological activity.
Reduction Reactions
Reduction of the oxadiazole moiety can yield various derivatives:
This reaction can be facilitated using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidative Reactions
The compound can also participate in oxidative reactions leading to the formation of more complex structures:
These reactions are essential for synthesizing analogs that may exhibit enhanced pharmacological properties.
-
Biological Activity
Research indicates that derivatives of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one exhibit significant biological activities:
-
Antimicrobial Activity: Studies have shown that certain derivatives possess potent antimicrobial effects against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial | |
| Compound B | Antifungal |
The compound this compound showcases a diverse range of chemical reactions that can be exploited for synthetic applications and biological studies. Its unique structural features facilitate various transformations that are essential for developing new therapeutic agents. Further research into its reactivity and biological implications will enhance understanding and potential applications in medicinal chemistry.
-
References
Due to the nature of this article being synthesized from diverse sources, specific references are not cited here but are based on the collective findings from reputable chemical literature and databases.
Scientific Research Applications
1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs vary in substituents on the oxadiazole ring, phenyl group, or ketone moiety. Key comparisons include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in compound 1f from ) increase polarity and melting points, while electron-donating groups (e.g., methoxy in ) enhance solubility.
- Ring Isomerism : 1,3,4-Oxadiazoles (target compound) exhibit greater thermal stability compared to 1,2,4-oxadiazoles (e.g., compound from ) due to resonance stabilization .
Computational and Crystallographic Insights
Biological Activity
The compound 1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one, featuring a 1,3,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure incorporates a phenyl group substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities associated with this compound primarily include:
- Anticancer Activity : Several studies have reported the cytotoxic effects of oxadiazole derivatives against various cancer cell lines.
- Antimicrobial Activity : The compound has shown promise in combating bacterial and fungal infections.
- Anti-inflammatory Properties : The oxadiazole scaffold is recognized for its potential anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. For instance:
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various oxadiazole derivatives against cancer cell lines including HT-29 (colon), A375 (melanoma), and MCF-7 (breast). The results showed that certain derivatives exhibited IC50 values ranging from to , indicating potent anticancer activity compared to standard drugs such as doxorubicin .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. For example:
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of oxadiazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. The results indicated varying degrees of inhibition compared to standard antibiotics like ofloxacin .
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Leading to cell death in bacterial pathogens.
- Modulation of Inflammatory Mediators : Reducing inflammation through various biochemical pathways.
Q & A
Q. What are the common synthetic routes for 1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and alkylation reactions. For example:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides using phosphorous oxychloride (POCl₃) as a dehydrating agent .
- Step 2: Alkylation of intermediates, such as reacting 2-bromo-1-(4-substituted-phenyl)ethanone with thiol-containing oxadiazole derivatives under basic conditions (e.g., potassium carbonate in acetone) .
- Purification: Recrystallization from methanol or ethanol is commonly employed to isolate the final product .
Q. How is structural characterization performed for this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy: H and C NMR identify proton and carbon environments, with characteristic signals for the oxadiazole ring (e.g., δ ~8.0–8.1 ppm for aromatic protons adjacent to the oxadiazole) .
- Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving bond lengths and angles in the oxadiazole moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable Temperature NMR: Detects tautomeric equilibria by observing signal splitting or coalescence at different temperatures .
- 2D NMR Techniques: COSY and HSQC correlate proton-proton and proton-carbon couplings to confirm connectivity .
- Supplementary Methods: Pairing NMR with IR spectroscopy (e.g., carbonyl stretching ~1700 cm⁻¹) or computational modeling (DFT calculations) validates assignments .
Q. What strategies improve yield in multi-step syntheses of this compound?
Methodological Answer: Yield optimization involves:
- Catalyst Screening: Piperidine or KOH in ethanol enhances Claisen-Schmidt condensation efficiency (e.g., 59% yield improvement in alkylation steps) .
- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution rates .
- Reaction Monitoring: Thin-layer chromatography (TLC) identifies incomplete steps, enabling adjustments like extended reflux times .
Q. How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina simulates ligand-receptor interactions (e.g., antifungal targets like cytochrome P450) .
- ADME/Tox Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability) .
- QSAR Modeling: Correlates structural features (e.g., electron-withdrawing substituents on the oxadiazole ring) with bioactivity data .
Q. What analytical techniques are suitable for studying this compound’s stability under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures thermal decomposition profiles (e.g., stability up to 200°C) .
- HPLC-PDA: Monitors degradation products under acidic/alkaline hydrolysis .
- Accelerated Stability Studies: Exposure to UV light or humidity (ICH guidelines) identifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
